Diazirino-PC
Overview
Description
Diazirino-PC is a synthetic phospholipid derivative. It is characterized by the presence of a diazirine group, which is a photoreactive moiety, making it useful in various biochemical applications, particularly in the study of membrane proteins and lipid-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazirino-PC typically involves multiple steps:
Synthesis of the diazirine-containing fatty acid: This involves the reaction of an appropriate precursor with diazirine reagents under controlled conditions to introduce the photoreactive diazirine group.
Esterification: The diazirine-containing fatty acid is then esterified with glycerol to form the corresponding lysophospholipid.
Acylation: The lysophospholipid is further acylated with palmitic acid to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Diazirino-PC undergoes several types of chemical reactions:
Photoreaction: The diazirine group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, making it useful for cross-linking studies.
Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions, leading to the formation of free fatty acids and glycerophosphocholine.
Common Reagents and Conditions:
Photoreaction: UV light (typically around 350 nm) is used to activate the diazirine group.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are used to hydrolyze the ester bonds.
Major Products Formed:
Photoreaction: Cross-linked products depending on the target molecules.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Scientific Research Applications
Diazirino-PC has several scientific research applications:
Chemistry: Used as a photoreactive probe to study lipid-lipid and lipid-protein interactions.
Biology: Employed in the investigation of membrane dynamics and protein localization within lipid bilayers.
Medicine: Potential use in drug delivery systems and the study of drug-membrane interactions.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The primary mechanism of action of Diazirino-PC involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding partners.
Comparison with Similar Compounds
1-Palmitoyl-2-(12-(3-diazirinophenoxy)dodecanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a longer fatty acid chain.
1-Palmitoyl-2-(10-(3-diazirinophenoxy)decanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a shorter fatty acid chain.
Uniqueness: Diazirino-PC is unique due to its specific chain length and the position of the diazirine group, which can influence its photoreactivity and the types of interactions it can study. The balance between hydrophobic and hydrophilic regions in this compound makes it particularly useful for studying membrane-associated processes.
Properties
IUPAC Name |
[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215418 | |
Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65114-56-9 | |
Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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